molecular formula C17H21NO4S B7083794 N-[[2-(4-methylphenyl)oxan-3-yl]methyl]furan-2-sulfonamide

N-[[2-(4-methylphenyl)oxan-3-yl]methyl]furan-2-sulfonamide

Cat. No.: B7083794
M. Wt: 335.4 g/mol
InChI Key: TZYYIURVKKXRMI-UHFFFAOYSA-N
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Description

N-[[2-(4-methylphenyl)oxan-3-yl]methyl]furan-2-sulfonamide is a complex organic compound that belongs to the sulfonamide class. Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antibiotics. This compound features a furan ring, a sulfonamide group, and a substituted oxane ring, making it a unique structure with potential for various applications.

Properties

IUPAC Name

N-[[2-(4-methylphenyl)oxan-3-yl]methyl]furan-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4S/c1-13-6-8-14(9-7-13)17-15(4-2-11-22-17)12-18-23(19,20)16-5-3-10-21-16/h3,5-10,15,17-18H,2,4,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZYYIURVKKXRMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C(CCCO2)CNS(=O)(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[2-(4-methylphenyl)oxan-3-yl]methyl]furan-2-sulfonamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This method involves the reaction of a boronic acid with a halide in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[[2-(4-methylphenyl)oxan-3-yl]methyl]furan-2-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The methyl group on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Amines and other reduced forms of the sulfonamide group.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-[[2-(4-methylphenyl)oxan-3-yl]methyl]furan-2-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use as a drug candidate due to its unique structure and functional groups.

Mechanism of Action

The mechanism of action of N-[[2-(4-methylphenyl)oxan-3-yl]methyl]furan-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase. This can inhibit the enzyme and disrupt bacterial folic acid synthesis, leading to antimicrobial effects. Additionally, the compound’s unique structure allows it to interact with various biological pathways, potentially leading to anti-inflammatory and other therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with well-known antibacterial properties.

    Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim as an antibiotic.

    Furosemide: A sulfonamide diuretic used to treat fluid retention and swelling.

Uniqueness

N-[[2-(4-methylphenyl)oxan-3-yl]methyl]furan-2-sulfonamide stands out due to its complex structure, which includes a furan ring and a substituted oxane ring. This unique combination of functional groups provides it with distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

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